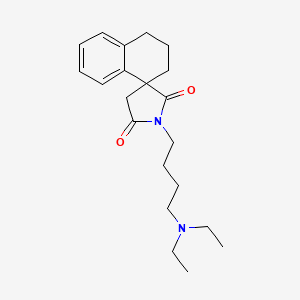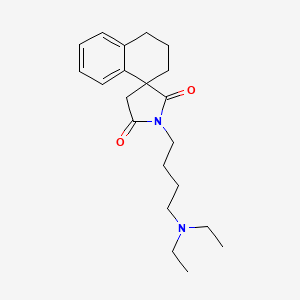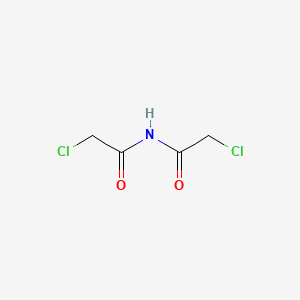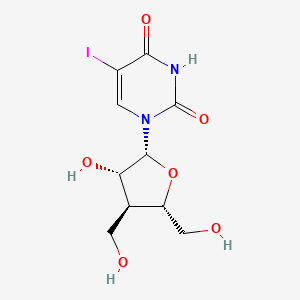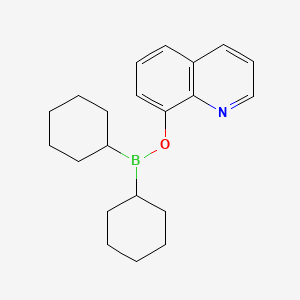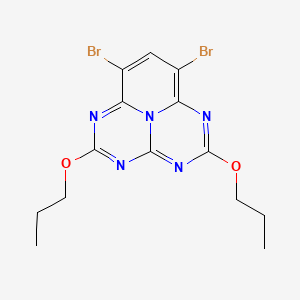
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene is a chemical compound with the molecular formula C₁₄H₁₅Br₂N₅O₂ It is a derivative of pentaazaphenalene, characterized by the presence of bromine and propoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a pentaazaphenalene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. For instance, the bromination can be carried out using bromine in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as 2,6-diaminopyridine and N-cyanomimidates. The process includes condensation reactions, bromination, and purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the bromine atoms may be involved in oxidation or reduction processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the compound, while oxidation reactions may produce brominated or hydroxylated products .
Aplicaciones Científicas De Investigación
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atoms and propoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene: Another derivative of pentaazaphenalene with chlorine atoms instead of bromine.
4,9-Dibromo-6,7-diphenyl-benzothiadiazoloquinoxaline: A structurally related compound with different substituents
Uniqueness
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene is unique due to its specific combination of bromine and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
88061-90-9 |
|---|---|
Fórmula molecular |
C14H15Br2N5O2 |
Peso molecular |
445.11 g/mol |
Nombre IUPAC |
10,12-dibromo-3,7-dipropoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C14H15Br2N5O2/c1-3-5-22-13-17-10-8(15)7-9(16)11-18-14(23-6-4-2)20-12(19-13)21(10)11/h7H,3-6H2,1-2H3 |
Clave InChI |
WYNNOTUPIKNVAR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


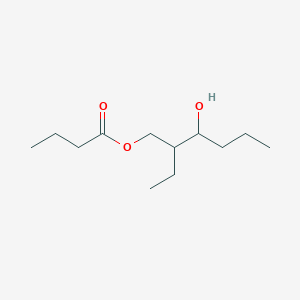
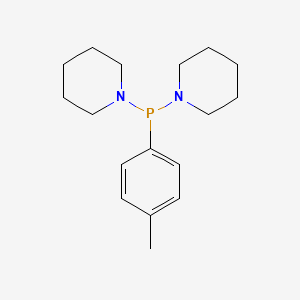
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
